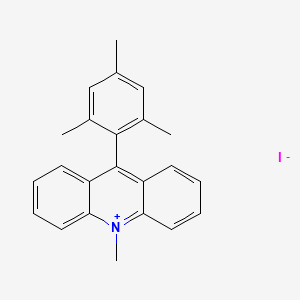

9-Mesityl-10-methylacridin-10-ium iodide

Description

9-Mesityl-10-methylacridin-10-ium iodide (CAS 930097-17-9) is a cationic acridinium derivative featuring a mesityl (2,4,6-trimethylphenyl) group at the 9-position and a methyl group at the 10-position, with iodide as the counterion. It is a yellow crystalline powder (purity ≥97%) commonly employed as a photocatalyst due to its unique photophysical properties . The mesityl substituent imparts steric bulk, enhancing stability and influencing charge-transfer dynamics .

Properties

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.HI/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;/h5-14H,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKMDCZGFAHRJC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The conventional route involves alkylation of 9-mesitylacridine with methyl iodide. The precursor, 9-mesitylacridine, is synthesized via Grignard reaction between mesitylmagnesium bromide and N-(2-methoxyethoxymethyl)-9-acridone in tetrahydrofuran (THF). Subsequent acid hydrolysis yields 9-mesitylacridine, which undergoes quaternization with methyl iodide in acetonitrile.

Key Reagents:

Procedure and Optimization

-

Grignard Reaction : Conducted under nitrogen at room temperature for 24 hours, followed by 12 hours at 50°C.

-

Hydrolysis : Uses hydrochloric acid to remove the methoxyethoxymethyl protecting group.

-

Alkylation : Refluxing 9-mesitylacridine with methyl iodide in acetonitrile for 12 hours yields the iodide salt.

Outcomes:

Electrochemical Synthesis for Salt Formation

Patent Methodology (RU2582126C1)

A 2015 patent describes an electrochemical approach to synthesize 9-mesityl-10-methylacridinium salts using controlled-potential oxidation. While optimized for hexafluorophosphate (PF₆⁻) and perchlorate (ClO₄⁻) salts, the method is adaptable for iodide via anion exchange.

Procedure:

Advantages:

Anion Exchange to Iodide

To convert PF₆⁻ or ClO₄⁻ salts to iodide:

Yield Considerations:

Comparative Analysis of Methods

| Parameter | Traditional Alkylation | Electrochemical Synthesis |

|---|---|---|

| Reaction Time | 36–48 hours | 6–8 hours |

| Yield | 50–60% | 70–75% (post-exchange) |

| Safety | Requires HCl handling | Avoids strong acids |

| Scalability | Limited by alkylation | Amenable to continuous flow |

| Anion Flexibility | Iodide direct | Requires metathesis |

The electrochemical method offers superior efficiency and safety but necessitates an additional step for iodide formation.

Applications in Photoredox Catalysis

The iodide salt’s strong oxidizing power () enables unique reactivity in:

Chemical Reactions Analysis

Types of Reactions

9-Mesityl-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light irradiation.

Reduction: It can also undergo reduction reactions, although these are less commonly reported.

Substitution: The mesityl group in the compound can be involved in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and visible light as a catalyst.

Substitution: Strong nucleophiles such as halides or alkoxides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroperoxides, while substitution reactions can result in the replacement of the mesityl group with other functional groups .

Scientific Research Applications

9-Mesityl-10-methylacridin-10-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Mesityl-10-methylacridin-10-ium iodide exerts its effects involves its ability to act as a dual sensitizer. It can facilitate both singlet oxygen formation and electron-transfer reactions. The compound’s mesityl group plays a crucial role in stabilizing the charge-shifted state, allowing it to participate in various photochemical processes .

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Core Structure and Substituents

- 9-Mesityl-10-methylacridin-10-ium iodide: The mesityl group at the 9-position creates orthogonality with the acridinium core, enabling rapid charge transfer to the mesityl moiety in polar solvents . The iodide counterion offers moderate solubility in polar solvents like ethanol .

- The iodide counterion remains, but the absence of methyl groups on the aryl ring alters π-π stacking interactions .

- 9-Mesityl-10-methylacridinium perchlorate (CAS 674783-97-2): The perchlorate counterion enhances oxidative stability but introduces handling risks due to its explosive nature .

Photophysical Properties

Data Tables

Table 1: Key Physical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Melting Point | Purity |

|---|---|---|---|---|---|

| This compound | C₂₃H₂₂IN | 397.25 | 930097-17-9 | Not reported | ≥97% |

| 10-Methyl-9-phenylacridinium iodide | C₂₀H₁₆IN | 397.25 | 56733-21-2 | Not reported | ~75% |

| 9-Mesityl-10-methylacridinium perchlorate | C₂₃H₂₂ClNO₄ | 411.88 | 674783-97-2 | Not reported | ≥98% |

Table 2: Photochemical Parameters

| Compound | CT State Lifetime (ns) | Triplet Lifetime (μs) | Φ (Triplet Yield) |

|---|---|---|---|

| This compound | ~1–5 | 30 | 0.38 |

| 10-Methyl-9-phenylacridinium iodide | Not reported | Not reported | Not reported |

| 9-Mesityl-10-methylacridinium tetrafluoroborate | Similar to iodide | ~5 (77 K) | 0.35–0.40 |

Biological Activity

9-Mesityl-10-methylacridin-10-ium iodide is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and photocatalytic properties, supported by research findings and case studies.

This compound has a molecular formula of C18H19N2I and a molecular weight of approximately 364.26 g/mol. Its structure contributes to its photochemical behavior, making it a candidate for various applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.3 |

| MCF-7 | 22.1 |

Photocatalytic Activity

Recent studies have highlighted the photocatalytic capabilities of this compound. It has been utilized as a photocatalyst in various organic transformations, including the hydroamination of alkenes and selective oxidation reactions. The efficiency of these reactions is attributed to the long-lived electron-transfer states generated upon light excitation.

Study on Antimicrobial Efficacy

A study published in Chemistry—A European Journal investigated the antimicrobial properties of various acridinium derivatives, including this compound. The results indicated that this compound displayed superior activity compared to other derivatives, particularly against multidrug-resistant strains .

Research on Anticancer Mechanisms

In a study published in Nature, researchers explored the anticancer mechanisms of acridinium compounds. They found that this compound effectively induced apoptosis through ROS generation, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 9-Mesityl-10-methylacridin-10-ium iodide, and how can reaction conditions (e.g., solvent, temperature, stoichiometry) be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 10-methylacridinium iodide and mesityl derivatives in ethanol under basic conditions (e.g., KOH) at room temperature for 40–50 minutes . To optimize yields:

- Use anhydrous ethanol to minimize side reactions.

- Adjust the molar ratio of reactants (e.g., excess mesityl reagent) to drive the reaction to completion.

- Monitor reaction progress via TLC or HPLC to determine the ideal quenching time.

- Purify the product via recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of mesityl (aromatic protons at ~6.8–7.2 ppm) and methylacridinium groups (quaternary carbons in the acridinium core) .

- X-ray Crystallography : Resolve bond angles (e.g., C–N–C angles ~109.5°) and torsion angles to verify the planar acridinium structure and mesityl substitution pattern .

- Elemental Analysis : Confirm iodine content via combustion analysis to assess purity (>97%) .

Q. How does the electronic structure of this compound influence its photophysical properties in applications like photocatalysis?

- Methodological Answer :

- Perform UV-Vis spectroscopy to identify absorption bands (e.g., λ ~450 nm) associated with the acridinium π→π* transitions.

- Use cyclic voltammetry to measure redox potentials (e.g., E for the acridinium radical cation) and correlate with photocatalytic activity .

- Compare with analogs (e.g., tetrafluoroborate salts) to isolate steric/electronic effects of the mesityl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (solvent, light source, substrate concentration) to isolate variables .

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling to identify active intermediates and competing pathways .

- Data Normalization : Report turnover numbers (TON) and quantum yields (Φ) to standardize efficiency metrics, accounting for differences in experimental setups .

Q. What strategies can be employed to enhance the stability of this compound under oxidative conditions without compromising its catalytic activity?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., –CF) to the acridinium core to stabilize the radical cation intermediate .

- Encapsulation : Embed the catalyst in a polymeric matrix or mesoporous silica to limit aggregation and degradation .

- Additive Screening : Co-catalysts like Li or crown ethers may stabilize charged intermediates during photocatalysis .

Q. How can computational methods (e.g., DFT calculations) complement experimental data to elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- Geometry Optimization : Use DFT (B3LYP/6-31G*) to model the acridinium excited state and compare with experimental UV-Vis spectra .

- Transition State Analysis : Identify key intermediates in photocatalytic cycles (e.g., electron transfer barriers) to rationalize kinetic data .

- Solvent Effects : Apply continuum solvation models (e.g., PCM) to predict solvent-dependent reactivity trends .

Methodological Best Practices

Q. What are the critical steps for ensuring reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed Documentation : Follow IUPAC guidelines for reporting reaction conditions (e.g., exact stoichiometry, purification steps) .

- Batch Consistency : Use calibrated instruments (e.g., NMR spectrometers) and high-purity solvents across experiments .

- Data Sharing : Provide raw spectral data and crystallographic files (e.g., CIF) in supplementary materials for peer validation .

Q. How should researchers design experiments to investigate the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity .

- Degradation Studies : Expose the compound to UV light or natural sunlight to simulate photodegradation, followed by LC-MS analysis of breakdown products .

- Life Cycle Analysis (LCA) : Quantify energy consumption and waste generation during synthesis to identify "green chemistry" improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.